Product packaging for 2,3,7-Trimethyl-1-benzofuran(Cat. No.:CAS No. 21417-72-1)

2,3,7-Trimethyl-1-benzofuran

Cat. No.: B13819923
CAS No.: 21417-72-1
M. Wt: 160.21 g/mol
InChI Key: XXDIHDIHRSHLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,7-Trimethyl-1-benzofuran is a synthetic organic compound based on the benzofuran scaffold, a structure consisting of fused benzene and furan rings . This core scaffold is found in numerous natural products and is a subject of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . Researchers value benzofuran derivatives for their potential pharmacological properties, which include serving as key intermediates in the synthesis of more complex heterocyclic compounds . The structural motif of substituted benzofurans is frequently investigated for developing novel therapies, with research indicating potent activities such as anticancer , antimicrobial , and antioxidant effects . The specific substitution pattern on the benzofuran core, such as the methyl groups at the 2, 3, and 7 positions in this compound, is a critical area of study in Structure-Activity Relationship (SAR) research, as these modifications can profoundly influence the compound's physicochemical properties and binding affinity to biological targets . For instance, the introduction of alkyl groups is a common strategy to modulate the compound's lipophilicity and steric profile. As a building block, this chemical enables researchers to explore new chemical space in the development of bioactive molecules . It is supplied for laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B13819923 2,3,7-Trimethyl-1-benzofuran CAS No. 21417-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21417-72-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,3,7-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3

InChI Key

XXDIHDIHRSHLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C)C

Origin of Product

United States

Chemical Reactivity and Transformations of 2,3,7 Trimethyl 1 Benzofuran and Benzofuran Derivatives

Electrophilic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class for benzofurans. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system and the influence of any existing substituents.

In unsubstituted benzofuran (B130515), the furan (B31954) ring is more susceptible to electrophilic attack than the benzene (B151609) ring. stackexchange.com Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C2 or C3 position. Attack at the C2 position typically leads to a more stable intermediate, a sigma complex where the positive charge is stabilized by resonance involving the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. wikipedia.org Attack at the C3 position can also occur, with the resulting positive charge being stabilized by the lone pair of electrons on the adjacent oxygen atom. wikipedia.org

For 2,3,7-trimethyl-1-benzofuran , the C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic substitution is directed to the benzene portion of the molecule. The position of this substitution is controlled by the directing effects of the substituents already present: the 7-methyl group and the fused furan ring system (an activating ether linkage).

Activating Groups: Both the 7-methyl group and the furan oxygen are electron-donating groups (EDGs), which activate the benzene ring towards electrophilic attack and are ortho-, para-directors. pressbooks.pub

Directing Influence: The furan oxygen strongly activates the ortho- (C7a, C4) and para- (C6) positions. The 7-methyl group similarly activates its ortho- (C6) and para- (C4) positions. These effects are cumulative, leading to strong activation of the C4 and C6 positions.

A key study on the acetylation of the closely related 2,3-dimethylbenzofuran (B1586527) using acetic anhydride (B1165640) and tin(IV) chloride found that the major product was 6-acetyl-2,3-dimethylbenzofuran (89% of the product mixture). researchgate.net This demonstrates a strong preference for substitution at the C6 position on the benzene ring when C2 and C3 are blocked. A minor product, 3-acetyl-2-ethylbenzofuran, was also formed via a non-conventional rearrangement mechanism. researchgate.net Based on this precedent, electrophilic attack on this compound is expected to occur predominantly at the C4 and C6 positions of the benzene ring.

ReactantReagentsMajor Product(s)FindingsCitation(s)
2,3-DimethylbenzofuranAc₂O, SnCl₄, 1,2-dichloroethane6-Acetyl-2,3-dimethylbenzofuranSubstitution occurs primarily at the C6 position of the benzene ring. researchgate.net
BenzofuranBromine, Acetic Acid2,3-Dibromo-2,3-dihydrobenzofuranBromine adds across the 2,3-double bond via a cyclic bromonium ion intermediate. shahucollegelatur.org.in
BenzofuranNH₄Br, electrolysis in AcOH/H₂O5-Bromobenzofuran, 5,7-DibromobenzofuranRegioselective substitution occurs on the benzene ring under electrochemical conditions. shahucollegelatur.org.in

Nucleophilic Reactivity and Addition Reactions

The benzofuran ring system is electron-rich due to the contribution of the oxygen's lone pair electrons to the aromatic π-system. stackexchange.com As a result, the ring itself is generally not susceptible to direct nucleophilic aromatic substitution unless it is activated by the presence of strong electron-withdrawing groups.

However, nucleophilic reactions can occur on benzofuran derivatives, typically at a side chain attached to the ring. A notable example is the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based). pressbooks.pubgrafiati.com In these reactions, the nucleophilic substitution occurs exclusively at the benzylic position of the side chain, leaving the benzofuran ring intact. pressbooks.pubgrafiati.com This method provides a versatile route to a wide array of 2-substituted benzofurans. pressbooks.pub

Additionally, intramolecular nucleophilic additions are key steps in the synthesis of the benzofuran core itself. For instance, nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to a ketone function can be used to construct the furan ring, yielding benzofuran derivatives. acs.orgepfl.ch

Oxidation and Reduction Chemistry of the Benzofuran Core

The 2,3-double bond of the furan ring is a primary site for oxidation and reduction reactions.

Oxidation:

The oxidation of benzofurans often targets the electron-rich 2,3-double bond. Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD), benzofurans are converted into reactive epoxides. vulcanchem.com These epoxides can undergo further reactions, leading to ring-opened products like keto esters or rearrangement to form benzofuranones. vulcanchem.com Biomimetic oxidation studies using hydrogen peroxide catalyzed by manganese(III) porphyrins, which model cytochrome P450 enzymes, have also been performed on benzofuran and its methyl-substituted analogs, achieving high conversion rates. vulcanchem.comoup.com Photooxygenation of 2,3-dimethylbenzofuran can produce a dioxetane, which rearranges at room temperature to give 2-acetoxy acetophenone. grafiati.com

SubstrateOxidizing Agent/CatalystMajor Product(s)Key ObservationCitation(s)
Substituted Benzofuransm-CPBA or DMDEpoxides, Keto esters, BenzofuranonesOxidation occurs at the 2,3-double bond, forming reactive epoxides that can rearrange or be further oxidized. vulcanchem.com
Benzofuran, 2-Methylbenzofuran, 3-MethylbenzofuranH₂O₂, Mn(III) porphyrinsComplex mixture including ring-opened productsHigh conversion (>95%) achieved in biomimetic oxidation. vulcanchem.comoup.com
2,3-DimethylbenzofuranO₂, Sensitizer (light)2-Acetoxy acetophenoneProceeds via a dioxetane intermediate. grafiati.com

Reduction:

The reduction of the benzofuran core typically involves the saturation of the 2,3-double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630). Catalytic hydrogenation is a common method, though the choice of catalyst is critical to avoid over-reduction. Raney nickel is a highly active catalyst for the selective hydrogenation of benzofuran to 2,3-dihydrobenzofuran. In contrast, using platinum oxide can lead to hydrogenation of the benzene ring at a slower rate. Palladium on carbon (Pd/C) has also been used for the selective reduction of the furanoid double bond.

Ionic hydrogenation using triethylsilane (TES) in trifluoroacetic acid (TFA) provides another route. The outcome of this reaction is highly dependent on the substituents present on the benzofuran ring. While some derivatives yield the expected 2,3-dihydrobenzofurans, those with certain electron-donating groups (e.g., a p-anisole group at C2) can undergo over-reduction and ring cleavage to form bibenzyl compounds. libretexts.org

SubstrateReducing Agent/CatalystMajor Product(s)Key ObservationCitation(s)
BenzofuranRaney Nickel, H₂2,3-DihydrobenzofuranHighly active catalyst for selective reduction of the furan ring.
2-AcetylbenzofuranPlatinum oxide, H₂Benzofuran-2-yl-ethanolSelectively reduces the acetyl group without affecting the ring.
Various 2-ArylbenzofuransTriethylsilane (TES), Trifluoroacetic Acid (TFA)2,3-Dihydrobenzofurans or BibenzylsProduct depends on substituents; electron-donating groups can promote ring-opening. libretexts.org
Benzofuran-2-yl ketonesB₂pin₂, Cu(I) catalystBenzofuran-2-yl alcoholsChemoselective reduction of the ketone carbonyl over the furan ring. organic-chemistry.org

Strategies for Further Functionalization and Derivatization

The benzofuran scaffold is a valuable building block in medicinal chemistry and materials science, leading to the development of numerous methods for its functionalization and derivatization. organicchemistrytutor.comresearchgate.net These strategies allow for the introduction of a wide range of substituents at various positions on the benzofuran core.

Modern synthetic approaches include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are cornerstones of benzofuran functionalization. The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful one-pot method for synthesizing 2-substituted and 2,3-disubstituted benzofurans. organicchemistrytutor.comnih.gov

C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical way to introduce new groups onto the pre-formed benzofuran ring. organicchemistrytutor.com Palladium-catalyzed C-H arylation, often using a directing group, allows for the precise installation of aryl groups at specific positions, such as C3. organicchemistrytutor.com

Intramolecular Oxidative Coupling: Metal-free methods, such as the use of an I₂/TBHP/NaN₃ system, can mediate intramolecular oxidative C-O bond formation from suitable precursors to generate the benzofuran ring with various functionalities.

Cyclization of Functionalized Precursors: Many strategies rely on the cyclization of elaborately substituted open-chain precursors. This includes the acid-catalyzed cyclization of o-hydroxybenzyl ketones or the cyclization of o-allylphenols via transition-metal catalysis. organicchemistrytutor.com

Reactions with para-Quinone Methides: In a metal-free approach, para-quinone methides can react with phosphines and acyl chlorides in a one-pot sequence involving phospha-1,6-addition, O-acylation, and a Wittig reaction to afford highly functionalized benzofurans.

These diverse synthetic tools provide chemists with the flexibility to create a vast library of benzofuran derivatives, enabling the exploration of their structure-activity relationships for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 2,3,7 Trimethyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds like 2,3,7-trimethyl-1-benzofuran. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework and their connectivity can be assembled.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the two aromatic protons on the benzene (B151609) ring and the three methyl groups (C2, C3, and C7). The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions, while the singlet nature of the methyl signals would indicate their attachment to quaternary carbons or the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: nine for the benzofuran (B130515) core and three for the methyl carbons. The chemical shifts help differentiate between aromatic, olefinic, and aliphatic carbons. chemicalbook.com

2D NMR: To establish unambiguous assignments and connectivity, 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin couplings, which is particularly useful for confirming the connectivity between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help confirm the substitution pattern, particularly the proximity of the C7-methyl group to the H6-aromatic proton. ipb.pt

While specific, experimentally verified NMR data for this compound is not available in the provided search results, the following table presents expected chemical shifts based on general principles and data for analogous benzofuran structures. chemicalbook.comsigmaaldrich.comethernet.edu.et

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-CH₃~2.4~14
C3-CH₃~2.2~10
C4-~129
C5~7.1~124
C6~7.0~122
C7-CH₃~2.5~16
C7a-~154
C3a-~118
C2-~145
C3-~112
C7-~130
Aromatic H (H5)~7.1-
Aromatic H (H6)~7.0-

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific vibrational modes. For this compound, FT-IR would be used to confirm the presence of key structural features. researchgate.net

Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Key expected vibrational frequencies for this compound are summarized in the table below, based on characteristic values for substituted benzofurans. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100-3000
C-H Stretch (Aliphatic)-CH₃2975-2850
C=C Stretch (Aromatic)Benzene Ring1600-1450
C=C Stretch (Olefinic)Furan (B31954) Ring~1620
C-O-C Asymmetric StretchAryl-alkyl ether1270-1200
C-H Bend (Aromatic)Ar-H900-675

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and deducing structural information from fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a hyphenated technique where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer. journaljocamr.comjmchemsci.com For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum. The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (174.24 g/mol ) and a series of fragment ions. Common fragmentation pathways for alkylbenzofurans include the loss of a methyl group ([M-15]⁺) and cleavage of the heterocyclic ring.

HRMS (High-Resolution Mass Spectrometry): Unlike nominal mass MS, HRMS measures the m/z value to several decimal places. rsc.orgrsc.org This high accuracy allows for the determination of the elemental composition of the molecular ion, providing unequivocal confirmation of the chemical formula (C₁₂H₁₄O). mdpi.com

Table 3: Mass Spectrometry Techniques for the Analysis of this compound

TechniqueInformation ProvidedApplication to this compound
GC-MS Retention Time, Molecular Weight, Fragmentation PatternIdentification in mixtures, structural confirmation via fragmentation (e.g., loss of CH₃). researchgate.net
HRMS High-Accuracy MassDetermination of the exact elemental formula (C₁₂H₁₄O). ijpsm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzofuran ring system constitutes a chromophore that absorbs UV light. The spectrum is characterized by one or more absorption maxima (λmax), typically corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the search results, analysis using this method would help confirm the nature of the conjugated system. researchgate.net

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purification and Detection

Chromatographic techniques are fundamental for the separation, purification, and analytical detection of this compound.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. The compound's retention time on a specific column under defined conditions serves as an identifying characteristic. journaljocamr.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode using a C18 column, is a versatile tool for both the analysis and preparative purification of benzofuran derivatives. sielc.comejgm.co.uk A mobile phase, typically a mixture of acetonitrile (B52724) and water, would be used to elute the compound, which is then detected by a UV detector. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a synthesis, assess the purity of a sample, and determine appropriate conditions for column chromatography purification. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed in a suitable solvent system (e.g., hexanes/ethyl acetate), with its position identified by a UV lamp. rsc.orgnih.gov

Table 4: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase ExamplePurpose
TLC Silica GelHexane/Ethyl AcetateReaction monitoring, purity check. nih.goviucr.org
Column Chromatography Silica GelHexane/Ethyl AcetatePreparative purification. nih.govnih.goviucr.org
GC Various (e.g., Polysiloxane)Inert Carrier Gas (He, N₂)Analytical separation and identification. journaljocamr.com
HPLC C18 (Reverse-Phase)Acetonitrile/WaterAnalytical quantification and purification. sielc.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound itself has been reported in the search results, extensive crystallographic studies have been performed on closely related isomers and derivatives, such as 3-(phenylsulfonyl)-2,5,7-trimethyl-1-benzofurans. iucr.orgresearchgate.netiucr.orgnih.gov These studies confirm the planarity of the benzofuran ring system and reveal how substituents are oriented relative to the ring. nih.govnih.gov For example, in 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, the dihedral angle between the benzofuran and bromophenyl rings is 82.93 (6)°. researchgate.netnih.gov This type of analysis provides unambiguous proof of structure and conformation that is unattainable by other techniques. If single crystals of this compound were obtained, this method would provide its definitive solid-state structure.

Table 5: Representative Crystal Data for a Related Compound: 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran nih.gov

ParameterValue
Chemical FormulaC₁₇H₁₅BrO₃S
Molecular Weight379.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8969 (2)
b (Å)8.1489 (2)
c (Å)24.3146 (6)
β (°)96.210 (1)
Volume (ų)1555.49 (7)

Computational and Theoretical Investigations of 2,3,7 Trimethyl 1 Benzofuran and Benzofuran Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the properties of benzofuran (B130515) systems. umich.eduresearchgate.net DFT, with functionals like B3LYP, is often favored for its balance in describing electron correlation and delocalization in aromatic structures. umich.edursc.org The Hartree-Fock method, while tending to favor more localized bond structures, also provides valuable comparative insights. umich.edu These methods are used to optimize molecular geometries, calculate energies, and derive a host of electronic and reactivity parameters. umich.edusemanticscholar.org Studies on various benzofuran derivatives have employed these methods with different basis sets, such as 6-31G(d,p) and 6-311++G(d,p), to achieve a detailed understanding of their molecular characteristics. rsc.orgacs.orgphyschemres.org For instance, calculations on isomeric benzofused thieno[3,2-b]furans have shown that both DFT and HF methods can provide qualitatively and quantitatively similar descriptions of their chemistry and reactivity. semanticscholar.org

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.orgsciforum.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔEgap), is a key indicator of molecular stability and reactivity. acs.orgsciforum.net A smaller gap generally suggests higher reactivity. semanticscholar.org

For benzofuran derivatives, the HOMO is often a π-orbital delocalized across the fused ring system. semanticscholar.orgsciforum.net In some substituted benzofurans, the HOMO has been observed to have its greatest extension on the C(2) atom, suggesting this as a likely site for electrophilic attack. semanticscholar.orgsciforum.net The HOMO-LUMO gap can be influenced by substituents on the benzofuran core. For example, in a study of a benzofuran derivative catalyst, the HOMO energy was found to be -5.904 eV and the LUMO energy was -2.884 eV, resulting in a HOMO-LUMO gap of 3.020 eV, which indicates moderate stability and reactivity. acs.org

HOMO-LUMO Energies and Gap for a Benzofuran Derivative Catalyst acs.org
OrbitalEnergy (eV)
HOMO-5.904
LUMO-2.884
ΔEgap3.020

Reactivity Descriptors and Fukui Function Analysis

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.netsemanticscholar.org Global descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). sciforum.netrsc.org Hardness (η), often approximated by half of the HOMO-LUMO gap, is a measure of resistance to change in electron distribution; harder molecules are generally less reactive. semanticscholar.orgsciforum.net The electrophilicity index (ω) quantifies the ability of a species to accept electrons. sciforum.net

For a more detailed, atom-specific picture of reactivity, local reactivity descriptors are employed. The condensed Fukui function is a particularly useful tool for this purpose. semanticscholar.orgresearchgate.net It indicates the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. rsc.org For instance, in studies of benzofused thieno[3,2-b]furans, the condensed Fukui function for electrophilic attack showed the largest value at the C(2) atom for both isomers, which is in agreement with experimental observations of reactivity. semanticscholar.org The Fukui function can be approximated using the densities of the frontier molecular orbitals. researchgate.net

Conformational Analysis and Thermochemical Stability Studies

Thermochemical stability is assessed by calculating thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy. researchgate.netresearchgate.net By comparing these values for different isomers or conformers, their relative stabilities can be determined. For instance, DFT calculations on isomeric benzofused thieno[3,2-b]furans showed an energy difference of 3.6 kcal/mol at the B3LYP/6-311G* level, indicating a clear difference in their thermodynamic stability. umich.edusemanticscholar.org Such calculations are essential for understanding reaction equilibria and predicting the major products of a reaction.

Calculated Relative Energy of Benzofused Thieno[3,2-b]furan Isomers
MethodEnergy Difference (kcal/mol)Reference
DFT B3LYP/6-311G3.6 umich.edusemanticscholar.org
HF/6-311G2.8 umich.edu

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nsf.govnsf.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the reaction pathways that connect them. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving benzofurans, DFT calculations have been used to explore various mechanistic pathways. For example, computational studies have been conducted on the Claisen rearrangement of aryl propargyl ethers, which can lead to the formation of benzofuran analogs. nsf.gov These studies help to understand the regioselectivity and the factors that influence the reaction outcome. Similarly, the mechanisms of metal-catalyzed reactions for the synthesis of benzofuran derivatives have been investigated computationally. acs.orgnih.gov These investigations can reveal the role of the catalyst, the nature of key intermediates, and the reasons for observed product distributions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules, particularly towards charged species. researchgate.netuni-muenchen.de The MEP at a given point is the force experienced by a positive test charge, and it reflects the net electrostatic effect of the molecule's electrons and nuclei. uni-muenchen.de It is typically visualized by mapping its values onto a surface of constant electron density, using a color-coded scheme. physchemres.orguni-muenchen.de

In MEP maps, regions of negative potential (usually colored red or orange) are associated with electrophilic reactivity, indicating sites that are attractive to positive charges. physchemres.org Conversely, regions of positive potential (colored blue) are associated with nucleophilic reactivity, indicating sites that are attractive to negative charges. physchemres.org For benzofuran derivatives, MEP analysis can identify electron-rich areas, such as those near oxygen atoms, and electron-poor regions, which can help in predicting sites for electrophilic and nucleophilic attack, respectively. physchemres.orgresearchgate.net This information is crucial for understanding intermolecular interactions and predicting how a molecule will interact with other reactants or biological receptors. scispace.comrsc.org

Topological Properties Analysis (e.g., ELF, LOL, RDG, NCI)

The topological analysis of various scalar fields derived from the electron density provides deeper insights into the nature of chemical bonding and non-covalent interactions (NCI). eurjchem.comuj.edu.pl Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), the Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analysis.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, such as chemical bonds and lone pairs. acs.orgeurjchem.com Three-dimensional maps of ELF and LOL can reveal the spatial distribution of electron pairs, providing a clear picture of the molecule's electronic structure. acs.org

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: The RDG is a function of the electron density and its gradient, which is particularly useful for identifying and visualizing non-covalent interactions. uj.edu.plvistas.ac.in When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, the RDG reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. This allows for a detailed analysis of the weak interactions that can influence molecular conformation and crystal packing. uj.edu.pl These topological analyses have been applied to various benzofuran derivatives to understand their intermolecular interactions. vistas.ac.inresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the time-dependent behavior of molecular systems. For benzofuran and its derivatives, including 2,3,7-trimethyl-1-benzofuran, MD simulations are instrumental in elucidating their dynamic properties, conformational stability, and the nature of their interactions with other molecules, such as biological macromolecules or solvents. researchgate.net This technique models the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering a view of molecular interactions at an atomistic level. researchgate.net

Research into various benzofuran systems frequently employs MD simulations to understand the stability of these compounds when bound to protein targets. nih.gov These simulations can predict and analyze the binding stability of a benzofuran derivative within the active site of an enzyme, which is crucial for computational drug design. nih.govnih.gov The dynamic behavior and structural changes of the molecule and its complex are often assessed by calculating parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

The RMSD of the system's backbone atoms is tracked over the simulation time (typically in nanoseconds) to evaluate the stability of the protein-ligand complex. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. d-nb.info RMSF analysis, on the other hand, highlights the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by the ligand's presence. nih.gov

MD simulations provide a detailed map of the intermolecular forces that govern the interaction between a benzofuran derivative and its binding partner. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com For example, a simulation can reveal that a specific benzofuran derivative is stabilized in a protein's binding pocket through hydrogen bonds with certain amino acid residues and hydrophobic contacts with others. nih.gov In one study on a benzofuran derivative, MD simulations lasting 100 nanoseconds were used to confirm the stability of intermolecular contacts predicted by initial docking studies. nih.gov

The table below summarizes typical parameters and insights gained from MD simulation studies of benzofuran-like systems.

Analysis Type Parameter Measured Information Gained
Stability AnalysisRoot Mean Square Deviation (RMSD)Assesses the overall stability of the molecule or complex over time. Low, stable values indicate a stable conformation. researchgate.net
Flexibility AnalysisRoot Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues, identifying flexible or rigid regions of the molecule or protein. nih.gov
Interaction AnalysisHydrogen Bonds, Hydrophobic ContactsIdentifies and quantifies the specific non-covalent interactions responsible for binding and molecular recognition. mdpi.comnih.gov
Binding Energy CalculationMM/PBSA or MM/GBSAEstimates the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. nih.govmdpi.com

The following table presents example data from that study, illustrating the types of results obtained from such an analysis.

Amino Acid Residue Interaction Type Binding Energy Contribution (kcal/mol)
Trp82π–π interaction-3.63 mdpi.com
Asn68Hydrogen bond-2.56 mdpi.com
Ser79Not specified-1.32 mdpi.com
Thr120π–donor hydrogen bond-1.16 mdpi.com

These computational investigations are critical. While no specific MD simulation studies have been published for this compound itself, the established methodologies applied to the broader benzofuran class provide a robust framework for predicting its dynamic behavior and intermolecular interactions in various chemical and biological environments.

Natural Occurrence and Biosynthetic Considerations of Trimethylbenzofuran Analogues

Identification of Benzofuran (B130515) Scaffolds in Naturally Occurring Compounds from Various Sources (e.g., Plants, Fungi, Marine Organisms)

The benzofuran core is a fundamental building block for numerous biologically active natural products. rsc.orgresearchgate.net These compounds are widely distributed in the plant kingdom, with notable examples found in families such as Asteraceae, Moraceae, Rutaceae, and Liliaceae. researchgate.netcore.ac.uk Marine environments and fungal species also serve as rich sources of unique benzofuran derivatives. nih.govmdpi.com

Table 1: Examples of Naturally Occurring Benzofuran Derivatives from Various Sources

Compound NameSource Organism(s)Source TypeReference(s)
AilanthoidolZanthoxylum ailanthoides, Salvia miltiorrhizaPlant nih.govresearchgate.net
EupomatenoidsEupomatia laurina, Eupomatia bennettiiPlant rsc.org
MoracinsMorus species (Mulberry)Plant smolecule.com
RocaglamideAglaia speciesPlant nih.gov
PsoralenPsoralea corylifoliaPlant a2bchem.com
AngelicinPsoralea corylifoliaPlant a2bchem.com
FalcarinolEryngium triquetrumPlant nih.gov
Benzofuran derivativesLavandula agustifoliaPlant nih.govbohrium.com
DibenzofuransLichens, AscomycetesFungi nih.gov
Dothiorella sp. ZJQQYZ-1Mangrove endophytic fungiFungi researchgate.net
Annulin ANot specifiedNatural Product
4,7-dimethyl-benzofuranArtemisia campestrisPlant (Essential Oil) environmentaljournals.org

This table is not exhaustive but provides representative examples of the diversity of natural benzofuran scaffolds.

Plants: Plants are a prolific source of benzofuran derivatives. For instance, Ailanthoidol has been isolated from the Chinese herbal medicine derived from Zanthoxylum ailanthoides and Salvia miltiorrhiza. nih.govresearchgate.net The eupomatenoids are a class of neolignans characterized by a 2-aryl-3-methyl-5-propenylbenzofuran structure, originally isolated from Eupomatia species. rsc.org The mulberry tree (Morus species) is known to produce a class of hydroxylated 2-arylbenzofuran derivatives known as moracins . smolecule.com Furthermore, compounds like psoralen and angelicin are well-known furocoumarins with a benzofuran moiety, found in plants such as Psoralea corylifolia. a2bchem.com Essential oils from various plants, including Lavandula agustifolia and Artemisia campestris, have also been shown to contain benzofuran derivatives, such as 4,7-dimethyl-benzofuran. nih.govbohrium.comenvironmentaljournals.org

Fungi: Fungi, particularly endophytic and lichenized fungi, are another significant source of benzofuran compounds. nih.gov For example, various dibenzofurans, which feature a furan (B31954) ring fused to two benzene (B151609) rings, are produced by lichens and ascomycetes. nih.gov Endophytic fungi, which live within plant tissues, such as Dothiorella sp. isolated from mangroves, have been found to produce novel benzofuran derivatives. researchgate.net

Marine Organisms: The marine environment has also yielded a variety of benzofuran natural products, often from marine-derived fungi. nih.gov

Postulated Biosynthetic Pathways Leading to Trimethylated Benzofuran Structures

While a specific biosynthetic pathway for 2,3,7-trimethyl-1-benzofuran has not been elucidated due to its apparent rarity in nature, a plausible pathway can be postulated based on established biosynthetic principles for related benzofuran and other aromatic compounds. The formation of the benzofuran core and the subsequent methylation steps are key considerations.

Formation of the Benzofuran Core: Studies on the biosynthesis of benzofuran derivatives in plants like Tagetes patula indicate that the benzene ring of the benzofuran structure is derived from the shikimate pathway, specifically from the amino acid phenylalanine . The furan ring is then formed through the cyclization of a precursor that incorporates a C2 unit derived from the deoxyxylulose phosphate (B84403) (DXP) pathway, a common route for isoprenoid biosynthesis.

Postulated Biosynthetic Steps:

Shikimate Pathway: The biosynthesis would likely begin with the formation of a substituted phenolic precursor derived from phenylalanine.

Introduction of the Furan Ring Precursor: A two-carbon unit, likely from the DXP pathway, is introduced.

Cyclization: Intramolecular cyclization of the precursor would lead to the formation of the benzofuran ring system.

Methylation: The trimethylated pattern of this compound suggests the action of multiple O-methyltransferase (OMT) and C-methyltransferase enzymes. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxyl and carbon positions on the benzofuran scaffold. The biosynthesis of biphenyls and dibenzofurans in members of the Malinae subfamily (e.g., apple, pear) involves specific O-methyltransferases that methylate hydroxyl groups on the aromatic rings. nih.gov It is conceivable that a similar series of enzymatic methylations could lead to the 2,3,7-trimethyl substitution pattern. For instance, a hydroxylated benzofuran intermediate could undergo sequential methylation at the C-7 hydroxyl group and subsequent methylations at the C-2 and C-3 positions of the furan ring, catalyzed by specific methyltransferases.

The biosynthesis of complex natural products like eupomatenoids, which are 2-aryl-3-methyl-5-propenylbenzofurans, also provides clues. rsc.org Their structures suggest that methylation is a key step in their formation. While the exact enzymes are often not characterized, the existence of such methylated natural products supports the plausibility of enzymatic pathways leading to trimethylated benzofurans.

Applications of 2,3,7 Trimethyl 1 Benzofuran and Benzofuran Derivatives in Scientific and Industrial Research

Utility as Synthetic Intermediates in the Preparation of Complex Organic Molecules

The benzofuran (B130515) framework serves as a crucial building block, or synthon, for the creation of more intricate organic compounds. researchgate.net 2,3,7-Trimethyl-1-benzofuran, for instance, acts as a foundational structure in organic synthesis, enabling the construction of more complex molecules. smolecule.com Its synthesis can be achieved through various methods, including the cyclization of suitable precursors like substituted phenols or aldehydes, followed by methylation. smolecule.com

The versatility of benzofuran derivatives as synthetic intermediates is further highlighted by their use in the synthesis of a wide array of biologically active compounds. nih.govmdpi.com For example, they are instrumental in creating molecules with potential applications as anticancer, antibacterial, and antifungal agents. mdpi.com The ability to functionalize the benzofuran core at various positions allows chemists to fine-tune the properties of the final products. rsc.orgmdpi.com

Several synthetic strategies are employed to construct the benzofuran nucleus, often utilizing transition-metal catalysis. nih.gov Palladium- and copper-based catalysts are frequently used in coupling reactions to form the benzofuran ring system. nih.govacs.org For instance, the Sonogashira coupling reaction between terminal alkynes and iodophenols, co-catalyzed by palladium and copper complexes, is an effective method for synthesizing benzofuran derivatives. nih.govacs.org These synthetic methodologies provide access to a diverse library of benzofuran-containing molecules for further investigation and application.

Contributions to Materials Science and Engineering (e.g., Polymers, Dyes, Organic Electronic Materials)

Benzofuran derivatives have made significant contributions to the field of materials science and engineering. Their unique electronic and photophysical properties make them valuable components in the development of advanced materials such as polymers, dyes, and organic electronic devices. rsc.orgresearchgate.net

The benzofuran scaffold is incorporated into various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net Benzofuranone derivatives, for example, can be added to polymer materials to enhance their thermal stability and prevent oxidative degradation. google.com These additives can also improve the processability and color stability of plastics. google.com

In the realm of organic electronics, furan-fused π-conjugated molecules are considered promising materials. rsc.org Benzofuran derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.orgscispace.com For instance, a small molecule based on thieno[2,3-f]benzofuran has been synthesized and used as a donor material in efficient organic solar cells. scispace.com The rigid and planar structure of the benzofuran core, combined with the potential for extended π-conjugation, facilitates charge transport, a critical property for semiconductor materials. rsc.orgbohrium.com Specifically, 2,7-dioctylbenzofuro[3,2-b]benzofuran has been shown to have two-dimensional transport channels, making it a candidate for high-performance OFETs. researchgate.net

Furthermore, benzofuran derivatives are used in the synthesis of various dyes, including those for dye-sensitized solar cells and industrial applications. rsc.orgresearchgate.net Some derivatives also serve as optical brightening agents for textiles and paper. researchgate.net The fluorescence properties of certain benzofuran derivatives are also being explored, with studies showing that their emission can be enhanced in the solid state through molecular engineering. acs.orgresearchgate.net

Role in Agrochemical Development and Environmental Chemistry

Benzofuran derivatives play a significant role in the development of new agrochemicals and are also a subject of study in environmental chemistry due to their presence and fate in the environment. acs.orgrsc.org

The inherent biological activity of the benzofuran scaffold has led to its exploration in the creation of novel pesticides. researchgate.net Recently, benzofuran derivatives containing disulfide moieties have been synthesized and shown to possess remarkable antibacterial activities against various plant pathogens, such as Xanthomonas oryzae. acs.org These findings suggest that benzofuran-based compounds have the potential to be developed into effective bactericides for agricultural use. acs.org

Environmental Fate and Degradation Pathways

The environmental presence of benzofurans can result from industrial processes like waste incineration and from the exhaust of gasoline and diesel engines. mdpi.com Once in the environment, these compounds can undergo various transformation and degradation processes.

Microbial degradation is a key pathway for the breakdown of benzofuran and its derivatives in soil and water. For instance, the bacterium Pseudomonas putida has been shown to be capable of cometabolically degrading dibenzofuran (B1670420). acs.orgnih.gov The degradation pathway involves a series of enzymatic reactions, including dioxygenation, meta-cleavage, and subsequent oxidation, leading to the formation of various benzofuran derivatives as metabolites before the ring is ultimately cleaved. acs.orgnih.gov Fungi, such as Paecilomyces lilacinus, are also capable of metabolizing dibenzofuran through hydroxylation and ring cleavage. researchgate.net

However, the degradation rates of these compounds in the environment can be slow, and they have the potential to accumulate in the food chain. researchgate.net The presence of other carbon sources can also negatively impact the degradation of benzofurans by microorganisms. researchgate.net

Analytical Detection in Environmental Matrices

The detection and quantification of benzofuran and its derivatives in environmental samples are crucial for monitoring their levels and assessing potential risks. Various analytical methods are employed for this purpose.

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is a well-established and sensitive technique for identifying and quantifying organic compounds, including benzofurans, in environmental extracts. cdc.gov This method allows for the separation of complex mixtures and the specific identification of target compounds. researchgate.netcdc.gov

For sample preparation, techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to concentrate the analytes from environmental matrices like water and soil. nih.govscispace.com In the case of air samples, benzofurans can be trapped on sorbent cartridges, which are then thermally desorbed for analysis. cdc.gov

While these methods are effective, the analysis of environmental samples can be challenging due to the presence of numerous other organic compounds with similar properties. cdc.gov Therefore, sophisticated cleanup and separation techniques are often required to achieve accurate and reliable results. researchgate.net

Future Research Directions and Unexplored Avenues for 2,3,7 Trimethyl 1 Benzofuran

Innovations in Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing substituted benzofurans, including 2,3,7-trimethyl-1-benzofuran, is a primary focus of future research. numberanalytics.comresearchgate.net Current strategies often involve multi-step processes that may lack atom economy and utilize harsh reagents. Future innovations are expected to center on the following areas:

Green Chemistry Approaches: The use of greener solvents, catalyst-free and solvent-free methods, and microwave-assisted synthesis are being explored to create more sustainable pathways to benzofuran (B130515) derivatives. researchgate.net Ultrasound-promoted synthesis is another promising green chemistry tool that can lead to rapid reactions under neat conditions with high yields. scielo.org.za

Catalyst Development: Research into novel catalysts, such as those based on palladium, copper, and ruthenium, is ongoing to improve the efficiency, regioselectivity, and scalability of benzofuran synthesis. researchgate.net Transition metal-catalyzed reactions, including cross-coupling and cyclization, are powerful tools for constructing complex benzofuran structures. numberanalytics.comresearchgate.net Recent breakthroughs include a modular synthesis method that produces diverse, highly substituted benzofurans from readily available starting materials through substituent migration. tus.ac.jp

One-Pot Syntheses and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single pot or utilize multicomponent reactions will enhance efficiency and reduce waste. numberanalytics.comresearchgate.net These methods offer a direct and atom-economical approach to complex molecules. researchgate.net

Synthetic StrategyFocus AreaPotential Advantages
Green ChemistrySustainable solvents, catalyst-free methods, microwave and ultrasound assistanceReduced environmental impact, increased safety, energy efficiency. researchgate.netscielo.org.za
Advanced CatalysisNovel transition metal catalysts (Pd, Cu, Ru), modular synthesisHigher yields, improved selectivity, access to complex derivatives. numberanalytics.comresearchgate.nettus.ac.jp
Process IntensificationOne-pot reactions, multicomponent reactionsIncreased efficiency, reduced waste, atom economy. numberanalytics.comresearchgate.net

Advancements in Ultra-Sensitive and Selective Analytical and Spectroscopic Characterization Techniques

Precise characterization of this compound and its derivatives is crucial for understanding their properties and potential applications. Future research in analytical and spectroscopic techniques will likely focus on:

High-Resolution Chromatography and Mass Spectrometry: The complexity of reaction mixtures and biological matrices necessitates the use of advanced separation and detection techniques. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) can provide unparalleled detail on the composition of complex samples containing benzofuran derivatives. acs.orgresearchgate.net

Advanced NMR and Vibrational Spectroscopy: While standard 1H and 13C NMR are routine, future studies may employ more sophisticated NMR techniques to elucidate subtle structural details and intermolecular interactions. mdpi.comeurjchem.com Advanced Fourier-transform infrared (FTIR) spectroscopy can also provide valuable information about the vibrational modes of the molecule. acs.org

Derivatization Techniques: To enhance the detectability and chromatographic behavior of benzofurans, derivatization methods can be employed. These techniques can improve volatility, reduce adsorption, and enhance detector response in gas chromatography. acs.org

Analytical TechniqueApplicationKey Advantage
GC×GC-HRMSDetailed chemical characterization of complex mixturesEnhanced separation and identification of isomers and trace components. acs.orgresearchgate.net
Advanced NMRElucidation of detailed molecular structure and conformationProvides in-depth information on connectivity and spatial arrangement of atoms. mdpi.comeurjchem.com
FTIR SpectroscopyIdentification of functional groups and vibrational modesA rapid and non-destructive method for structural information. acs.org
DerivatizationImproved analysis by GC and HPLCEnhances volatility and chromatographic properties of analytes. acs.org

Deeper Theoretical Insights into Structure-Reactivity Relationships and Novel Chemical Phenomena

Computational chemistry offers a powerful lens through which to understand the fundamental properties of this compound. Future theoretical studies are expected to provide deeper insights into:

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations: These methods can be used to calculate global reactivity descriptors such as ionization energy, molecular hardness, and electrophilicity. researchgate.net Such calculations can help predict the reactivity of the molecule and identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, theoretical studies on related benzofused systems have successfully predicted the exceptional reactivity of the C(2) atom. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic properties and reactivity. eurjchem.comresearchgate.net FMO analysis can explain the relative reactivity and the nature of interactions with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the electronic structure, including hyperconjugative interactions and charge delocalization within the molecule. eurjchem.com This can help in understanding the stability and electronic communication between different parts of the molecule.

Solvent Effects: The influence of different solvents on the structure, reactivity, and spectroscopic properties of this compound can be modeled using computational methods like the integral equation formalism polarizable continuum model (IEFPCM). eurjchem.com

Exploration of Emerging Non-Clinical Applications and Interdisciplinary Research Opportunities

While benzofurans are well-known for their pharmacological activities, future research on this compound is poised to explore a range of non-clinical applications, fostering interdisciplinary collaborations. numberanalytics.comresearchgate.net

Materials Science: Benzofuran derivatives are being investigated for their potential in developing novel organic electronic materials. tus.ac.jp Their unique optical and electrical properties make them candidates for applications in energy storage, such as in batteries and supercapacitors, and as organic transistors. numberanalytics.comresearchgate.net The development of benzofuran-based dyes and pigments for textiles is another area of interest. tus.ac.jp

Catalysis: Benzofuran-based compounds themselves are being explored as potential catalysts for various chemical reactions, including cross-coupling and hydrogenation reactions. numberanalytics.com

Agrochemicals: The structural motifs of benzofurans are found in some herbicides and fungicides, suggesting that novel derivatives like this compound could be explored for the development of new agrochemicals. tus.ac.jp

Fragrance and Flavor Industry: The aromatic nature of benzofuran derivatives suggests potential applications as fragrances. tus.ac.jp

The convergence of chemistry, materials science, and physics will be crucial in unlocking the full potential of this compound and its derivatives in these emerging fields. numberanalytics.com

Q & A

Q. Methodological Notes

  • Synthesis : Prioritize green solvents and catalytic conditions for scalability .
  • Characterization : Cross-validate SC-XRD with DFT-optimized geometries .
  • Data Contradictions : Use multi-technique approaches (NMR, HRMS, XRD) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.